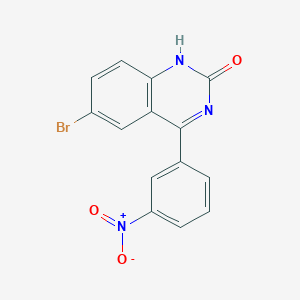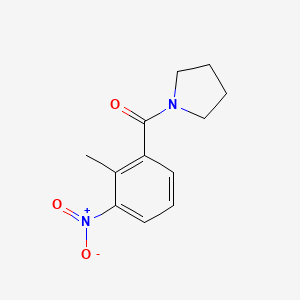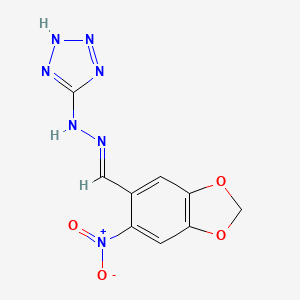![molecular formula C21H27N3O4S B5874333 N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a serine protease inhibitor that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site of the protease, which prevents the protease from cleaving its substrate. This mechanism of action makes this compound a potent and specific inhibitor of serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood coagulation, fibrinolysis, and inflammation. This compound has also been shown to inhibit the activity of proteases in cell lysates and tissue extracts. In addition, this compound has been shown to have an effect on the immune system, by inhibiting the activity of complement proteases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide in lab experiments is its specificity for serine proteases. This makes it a useful tool for studying the role of proteases in various biological processes. However, one of the limitations of using this compound is its irreversibility. Once this compound has formed a covalent bond with the serine residue in the active site of the protease, the protease is permanently inhibited. This can make it difficult to study the kinetics of protease activity.
Orientations Futures
There are several future directions for research on N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide. One area of research could be the development of reversible inhibitors of serine proteases. This could overcome the limitation of irreversibility of this compound and allow for the study of the kinetics of protease activity. Another area of research could be the development of this compound analogs with improved specificity for specific serine proteases. This could allow for more targeted inhibition of proteases in specific biological processes. Finally, research could be done on the potential therapeutic applications of this compound and its analogs in the treatment of diseases such as thrombosis, inflammation, and cancer.
Conclusion:
In conclusion, this compound is a potent and specific inhibitor of serine proteases that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs could lead to new insights into the role of proteases in various biological processes and the development of new therapeutics for diseases such as thrombosis, inflammation, and cancer.
Méthodes De Synthèse
The synthesis of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(2-methoxyphenyl)piperazine in the presence of triethylamine. The resulting intermediate is then reacted with 3-oxopropylamine to yield this compound. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide has been widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. This compound has also been used to inhibit the activity of proteases in cell lysates and tissue extracts. In addition, this compound has been used to study the role of proteases in various biological processes, such as blood coagulation, fibrinolysis, and inflammation.
Propriétés
IUPAC Name |
N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-7-9-18(10-8-17)29(26,27)22-12-11-21(25)24-15-13-23(14-16-24)19-5-3-4-6-20(19)28-2/h3-10,22H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFVOKZHMCSQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5874260.png)

![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)
![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)
![2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)

![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)




![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
